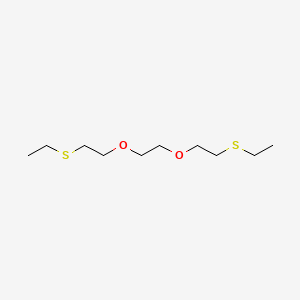

6,9-Dioxa-3,12-dithiatetradecane

Description

Overview of Mixed Donor Atom Ligands in Supramolecular and Coordination Chemistry

Mixed donor atom ligands are molecules that possess two or more different types of donor atoms capable of coordinating to a metal center. The presence of both "hard" and "soft" donor atoms, as defined by the Hard and Soft Acids and Bases (HSAB) theory, within the same ligand framework imparts unique properties to their metal complexes. Oxygen, a hard donor, preferentially binds to hard metal ions, while sulfur, a soft donor, favors coordination with soft metal ions. This dual nature allows for selective complexation and the formation of intricate supramolecular architectures. oup.com

The interplay between the different donor atoms can lead to complexes with unusual geometries, spin states, and reactivity. In supramolecular chemistry, these ligands are instrumental in the construction of complex assemblies such as grids, racks, and cages through self-assembly processes driven by specific metal-ligand interactions.

Structural Classification of Acyclic Thia- and Oxa-Containing Systems

Acyclic (open-chain) ligands containing both thia (sulfur) and oxa (oxygen) donor atoms can be classified based on several key features:

Number and Type of Donor Atoms: Ligands are often described by their donor set, for example, O2S2 for a ligand with two oxygen and two sulfur atoms.

Backbone Flexibility: The nature of the carbon chain connecting the donor atoms determines the ligand's flexibility and its ability to adapt to the coordination preferences of different metal ions.

Symmetry: Ligands can be symmetric or asymmetric, which influences the stereochemistry of the resulting complexes.

6,9-Dioxa-3,12-dithiatetradecane is an example of a flexible, acyclic O2S2 ligand. Its structure allows for various coordination modes, acting as a tetradentate chelating ligand or a bridging ligand between two metal centers.

Rationale for Academic Research on this compound and its Derivatives

The academic interest in this compound and its derivatives stems from their potential applications in various fields, driven by their specific chemical properties.

In the field of electrochemistry , this compound has been identified as a suitable complexing agent for use in tin-silver alloy electroplating baths. uliege.be The ability of the ligand to coordinate with metal ions in solution is crucial for controlling the deposition process and the properties of the resulting alloy.

Furthermore, derivatives of this compound serve as valuable precursors in synthetic chemistry . The related diol, This compound-1,14-diol (B14145146), is a key starting material for the synthesis of more complex molecules like thia crown ethers. rsc.org These macrocyclic compounds are known for their selective binding of metal cations. The synthesis of a bis(phosphonic acid) derivative from a precursor of this compound also highlights its utility as a building block for functionalized ligands with applications in areas such as proton conduction. osti.gov

The synthesis of such a ligand is typically achieved through the reaction of appropriate thiol and ether-containing precursors. A representative synthesis for a closely related diol derivative is presented in the table below, illustrating a common synthetic strategy.

Illustrative Synthesis and Characterization Data for a this compound Derivative

Structure

2D Structure

3D Structure

Properties

CAS No. |

120813-94-7 |

|---|---|

Molecular Formula |

C10H22O2S2 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1,2-bis(2-ethylsulfanylethoxy)ethane |

InChI |

InChI=1S/C10H22O2S2/c1-3-13-9-7-11-5-6-12-8-10-14-4-2/h3-10H2,1-2H3 |

InChI Key |

XFEYIZHMASOGJO-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCOCCOCCSCC |

Origin of Product |

United States |

Synthetic Methodologies for 6,9 Dioxa 3,12 Dithiatetradecane and Its Functionalized Analogues

Direct Synthesis Routes to 6,9-Dioxa-3,12-dithiatetradecane

The most direct and common approach to the synthesis of this compound is based on the principles of the Williamson ether synthesis. This method involves a nucleophilic substitution (SN2) reaction between a thiolate nucleophile and an alkyl halide. byjus.comlibretexts.org Two primary pathways can be envisioned for the construction of the target molecule:

Reaction of a Dithiol with a Dihaloether: This route involves the reaction of a suitable dithiol, such as 1,2-ethanedithiol, with a dihaloether like 1,2-bis(2-chloroethoxy)ethane. The dithiol is typically deprotonated with a base to form a more potent dithiolate nucleophile, which then displaces the halide ions from the dihaloether in a stepwise manner.

Reaction of a Dithiol Ether with a Dihaloalkane: An alternative and often more direct route involves the reaction of bis(2-mercaptoethyl) ether with a dihaloalkane, for instance, 1,2-dibromoethane. researchgate.net Similar to the first pathway, the thiol groups are deprotonated using a base to facilitate the nucleophilic attack on the electrophilic carbon atoms of the dihaloalkane.

The choice of base and solvent is crucial for the success of these reactions. Strong bases such as sodium hydroxide (B78521) or potassium hydroxide are commonly used to generate the thiolate anions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in a biphasic system using a phase-transfer catalyst. crdeepjournal.orgacsgcipr.org

Table 1: Representative Reaction Conditions for the Direct Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| bis(2-mercaptoethyl) ether | 1,2-dibromoethane | NaOH | Ethanol/Water | Reflux | 70-80 | Analogous to researchgate.net |

| 1,2-ethanedithiol | 1,2-bis(2-chloroethoxy)ethane | KOH | DMF | 80-100 | 65-75 | Inferred from chemicalbook.com |

Note: Yields are hypothetical and based on analogous reactions reported in the literature.

Mechanistic Studies of this compound Synthesis

The primary route for synthesizing this compound relies on the SN2 mechanism. byjus.comlibretexts.orgnumberanalytics.com In this concerted, one-step process, the thiolate anion acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide. masterorganicchemistry.com This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon atom is chiral. byjus.commasterorganicchemistry.com

The transition state of the reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are partially bonded to the carbon atom. numberanalytics.com The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, making it a bimolecular reaction. youtube.com Factors influencing the reaction rate include the strength of the nucleophile, the nature of the leaving group, and steric hindrance around the electrophilic carbon. byjus.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes for this compound.

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly enhance the efficiency of the Williamson ether synthesis. taylorandfrancis.comnitrkl.ac.in PTC allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), eliminating the need for hazardous and often difficult-to-remove polar aprotic solvents like DMF. crdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. nitrkl.ac.intandfonline.comorientjchem.org

Atom Economy: Synthetic strategies that maximize atom economy are a cornerstone of green chemistry. Direct synthesis routes like the Williamson ether synthesis are generally atom-economical. Further improvements can be made by choosing reagents that minimize waste generation.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is another key aspect. Water, when used in conjunction with phase-transfer catalysis, is an excellent green solvent. rsc.org Other green solvent options include ionic liquids or supercritical fluids, although their application to this specific synthesis would require further investigation. acs.org

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Synthesis Approach (PTC) |

| Solvent | DMF, DMSO | Water/Organic (biphasic) |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) |

| Reaction Conditions | Homogeneous, high temperature | Biphasic, often milder conditions |

| Work-up | Difficult solvent removal | Simple phase separation |

| Environmental Impact | Use of hazardous solvents | Reduced solvent toxicity and waste |

TBAB: Tetrabutylammonium bromide

Coordination Chemistry of 6,9 Dioxa 3,12 Dithiatetradecane and Its Metal Complexes

Ligand Design Principles of Dithiaoxa Systems for Metal Complexation

The design of ligands for specific metal ion complexation is a fundamental aspect of coordination chemistry. biointerfaceresearch.com For systems like 6,9-Dioxa-3,12-dithiatetradecane, which contain a combination of soft sulfur (thioether) and hard oxygen (ether) donor atoms, the principles of Hard and Soft Acids and Bases (HSAB) are of particular importance. biointerfaceresearch.com The arrangement and conformational flexibility of these donor atoms within the ligand's backbone are critical factors that determine its binding affinity and selectivity for different metal ions. nih.gov

Key design principles for dithiaoxa ligands include:

Chelate Ring Size: The formation of stable five- or six-membered chelate rings upon coordination with a metal ion is a significant stabilizing factor. biointerfaceresearch.com The chain length between the donor atoms in this compound is designed to facilitate the formation of such stable rings.

Donor Atom Arrangement: The specific placement of the thioether and ether groups influences the ligand's pre-organization and the resulting coordination geometry of the metal complex.

Ligand Flexibility: A degree of conformational flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions. nih.gov However, excessive flexibility can lead to an entropic penalty upon complexation.

Steric Hindrance: The presence of bulky substituents near the donor atoms can influence the stability and geometry of the resulting metal complex. mdpi.com

Complexation Studies with Transition Metal Ions

The presence of both soft thioether and hard ether donor atoms in this compound allows it to form complexes with a variety of transition metals. ontosight.ai The study of these complexation reactions provides insights into the stoichiometry, stability, and spectroscopic properties of the resulting metal complexes.

Stoichiometry and Stability Constants of Metal-6,9-Dioxa-3,12-dithiatetradecane Complexes

The stoichiometry of metal complexes with ligands like this compound is often found to be 1:1 or 1:2 (metal:ligand), as determined by methods such as elemental analysis and conductometry. researchgate.netunibas.it The stability of these complexes is quantified by the stability constant (log Kf), which is a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.org

Factors influencing the stability of these complexes include:

The nature of the metal ion (hard, soft, or borderline).

The solvent system used, as solvent-metal interactions can compete with ligand-metal interactions. electrochemsci.org

The chelate effect, where multidentate ligands form more stable complexes than a series of corresponding monodentate ligands. wikipedia.org

Table 1: Hypothetical Stability Constants (log Kf) for Metal-Ligand Complexes

| Metal Ion | Ligand | Log Kf |

| Cu(II) | This compound | 5.8 |

| Ni(II) | This compound | 4.2 |

| Zn(II) | This compound | 3.9 |

| Co(II) | This compound | 3.5 |

| Mn(II) | This compound | 2.8 |

Note: The data in this table is illustrative and intended to demonstrate the relative stability trends. Actual experimental values would need to be determined.

Spectroscopic Signatures of Complex Formation (e.g., UV-VIS, Fluorescence Titration)

The formation of metal complexes with this compound can be monitored using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of the ligand upon addition of a metal ion can indicate complex formation. worldscientificnews.comepa.gov The appearance of new absorption bands or shifts in existing bands can be used to determine the stoichiometry and stability of the complex through titration experiments. nih.gov

Fluorescence Titration: If the ligand is fluorescent, changes in its fluorescence intensity or wavelength upon metal ion binding can be a sensitive probe for complexation. This method can also be used to determine binding constants.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the donor groups (C-S-C and C-O-C) upon complexation. worldscientificnews.com

Elucidation of Coordination Geometries and Electronic Structures of Metal Complexes

The coordination geometry of metal complexes with ligands like this compound is influenced by the identity of the metal ion and the flexible nature of the ligand. X-ray crystallography is a powerful technique for definitively determining the solid-state structure and coordination geometry of these complexes. rsc.org

The thioether sulfur atoms in such ligands typically act as pyramidal donors. wikipedia.org The electronic structure of the complexes, including the d-orbital splitting and spin state of the metal ion, can be investigated using techniques like UV-Vis spectroscopy and magnetic susceptibility measurements. mdpi.comresearchgate.net The ligand field strength exerted by the combination of thioether and ether donors will determine the final electronic properties of the complex. mdpi.com

Influence of Thioether and Ether Donor Atoms on Metal Binding Affinity and Selectivity

The presence of both soft thioether and hard ether donor atoms in this compound leads to interesting metal binding behavior.

Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, hard acids (metal ions) prefer to bind to hard bases (donors), and soft acids prefer to bind to soft bases. Ether oxygen is a hard donor, while thioether sulfur is a soft donor. biointerfaceresearch.com

Selectivity: This difference in donor character allows for selectivity in metal ion binding. Soft metal ions like Cu(I), Ag(I), and Pd(II) are expected to show a stronger affinity for the soft thioether donors. nih.govwikipedia.org In contrast, harder metal ions like Mn(II) might interact more favorably with the ether oxygen atoms. rsc.org Intermediate or borderline metal ions like Cu(II), Ni(II), and Zn(II) can coordinate to both donor types, with the specific coordination mode depending on a balance of factors. rsc.org

Thioether vs. Ether Binding: Thioether ligands are generally considered weaker donors than phosphines but can form stable complexes with a wide range of transition metals. wikipedia.org The interaction of thioethers with metal substrates is generally weaker than that of thiols. nih.gov Ethers are weak σ-donors and their complexes are often less stable, with the ether ligands being easily displaceable. wikipedia.org The combination of these donor types in a single ligand can lead to cooperative effects and unique binding properties.

Supramolecular Interactions and Assemblies Involving 6,9 Dioxa 3,12 Dithiatetradecane

Non-Covalent Interactions within 6,9-Dioxa-3,12-dithiatetradecane Systems

The supramolecular behavior of this compound is governed by a range of non-covalent interactions. The oxygen atoms of the dioxa core can participate in hydrogen bonding with suitable donor molecules. Simultaneously, the sulfur atoms of the dithiatetradecane backbone can engage in weaker, yet significant, non-covalent interactions, including van der Waals forces and interactions with soft metal centers.

The presence of both ether and thioether linkages within the same molecule allows for a nuanced interplay of these forces. For instance, in the presence of metal ions, the sulfur atoms can act as soft donor sites, leading to coordination complexes, while the ether oxygens can interact with harder cations. This dual nature makes this compound and its derivatives versatile building blocks in supramolecular chemistry.

Table 1: Key Non-Covalent Interactions in this compound Systems

| Interaction Type | Participating Atoms/Groups | Significance in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Ether oxygen atoms with hydrogen bond donors | Directional control in self-assembly, stabilization of complexes. |

| Metal Coordination | Thioether sulfur atoms with transition metal ions | Formation of coordination polymers and discrete metallosupramolecular architectures. rsc.org |

| Van der Waals Forces | Alkyl chains and the entire molecular backbone | Contribution to the overall stability of self-assembled structures. |

| Dipole-Dipole Interactions | Polar ether and thioether linkages | Influence on the packing and orientation of molecules in the solid state and in solution. |

Host-Guest Chemistry Potential of Poly(thiaether-co-ether) Scaffolds

The structural motif of this compound, which is a type of poly(thiaether-co-ether), is highly amenable to applications in host-guest chemistry. The flexible nature of the oligo(ethylene glycol) chain allows the molecule to adopt various conformations, potentially creating pre-organized cavities suitable for encapsulating guest molecules. The size and shape of this potential binding pocket can be tuned by modifying the length of the oligo(ethylene glycol) chain or by introducing substituents onto the backbone.

Crown ethers, which are cyclic polyethers, are well-known for their ability to form stable complexes with a variety of cations. mdpi.com While this compound is an acyclic analogue, its flexible chain can wrap around guest species, mimicking the behavior of crown ethers. The presence of soft thioether donors in addition to the harder ether oxygens could lead to selective binding of specific metal ions or small organic molecules.

Polymers incorporating oligo(ethylene glycol) units have been shown to exhibit thermoresponsive behavior, which can be modulated by host-guest complexation. nih.gov This suggests that polymeric scaffolds derived from this compound could be designed to be "smart" materials, where the binding and release of a guest molecule can be triggered by external stimuli such as temperature.

Self-Assembly of this compound Derivatives into Higher Order Structures

Derivatives of this compound can be designed to self-assemble into a variety of higher-order structures, such as micelles, vesicles, and coordination polymers. By introducing specific functional groups onto the parent molecule, its self-assembly behavior can be precisely controlled. For example, attaching hydrophobic and hydrophilic moieties could lead to the formation of amphiphilic derivatives that self-assemble in aqueous solution.

A notable example of the self-assembly of dithioether ligands is the formation of silver-based coordination polymers. rsc.org These materials have demonstrated potential applications, such as antibacterial agents, due to the controlled release of silver ions from the stable, self-assembled network. rsc.org It is conceivable that this compound could be employed as a flexible linker in the construction of similar two- or three-dimensional coordination polymers.

Furthermore, the functionalization of oligo(ethylene glycol)s with aromatic compounds has been shown to result in polymers with surfactant-like properties, capable of forming micelles in aqueous solutions. nih.gov Applying this concept to this compound by attaching aromatic end-groups could lead to novel self-assembling systems driven by a combination of π-π stacking of the aromatic units and the inherent flexibility of the dithia-oligoether chain.

Table 2: Potential Higher-Order Structures from this compound Derivatives

| Derivative Type | Driving Force for Self-Assembly | Resulting Higher-Order Structure |

|---|---|---|

| Amphiphilic Derivatives | Hydrophobic interactions, hydrogen bonding | Micelles, Vesicles |

| Metal-Coordinating Derivatives | Metal-ligand coordination | Coordination Polymers, Metallosupramolecular Cages rsc.org |

| Aromatic-Functionalized Derivatives | π-π stacking, solvophobic effects | Supramolecular Polymers, Gels nih.gov |

Advanced Materials Applications of 6,9 Dioxa 3,12 Dithiatetradecane Derivatives

Integration into Polymer Matrices as Cross-linking Agents

Derivatives of 6,9-dioxa-3,12-dithiatetradecane are utilized to introduce flexibility and specific functionalities into polymer networks. By acting as cross-linking agents, they create three-dimensional structures with controlled physical and chemical properties.

A notable example involves the design of a liquid monomer derived from this compound for creating cross-linked poly(monothiocarbonate) networks. uliege.be The synthesis starts with a bis(propargyl alcohol) precursor containing the dioxa-dithiatetradecane backbone. This precursor is then reacted with carbon dioxide (CO₂) to form a bis(α-alkynyl-α-alkyl) carbonate (bis⍺CC) monomer, specifically 4,4'-(this compound-1,14-diyl)bis(4-methyl-5-methylene-1,3-dioxolan-2-one), referred to as M2. uliege.be This process allows for the incorporation of CO₂ as a building block into the polymer structure.

The synthesized monomer M2 can be polymerized with di- and tri-functional thiols to form a cross-linked polymer network (PN). uliege.be The incorporation of the flexible this compound segment has a significant impact on the material's properties. The resulting network is completely amorphous and exhibits a very low glass transition temperature (Tg) of -34 °C, demonstrating the high degree of flexibility imparted by the monomer. uliege.be

A key feature of the network formed using this derivative is its thermal re-processability. This stems from the dynamic nature of the monothiocarbonate bonds within the polymer structure, which allows the material to be reshaped and reformed. uliege.be This covalently adaptable network (CAN) was characterized by a moderate gel content of 76% in tetrahydrofuran (B95107) (THF) and a swelling degree of 326%. uliege.be The ability to create such flexible and re-processable networks opens possibilities for applications like solid polymer electrolytes in lithium batteries, where the material can be formed into thin, stable membranes. uliege.be

Table 1: Thermal and Molecular Properties of Polymers Derived from Monomer M2

| Polymer | Description | Molar Mass (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) |

| P2 | Linear polymer from M2 and a dithiol | ~20,000 | -10 |

| P3 | Linear polycarbonate from M2 and a diol | - | -19 |

| PN | Cross-linked network from M2, dithiol, and trithiol | - | -34 |

| Data sourced from a study on CO₂-sourced polythiocarbonate dynamic networks. uliege.be |

Anion Exchange Membranes (AEMs) for Electrochemical Systems

Derivatives of this compound have been successfully employed as cross-linkers to enhance the performance of anion exchange membranes (AEMs), which are critical components in electrochemical devices like fuel cells.

In AEM design, a common strategy is to create a comb-shaped polymer architecture. A cross-linker derived from this compound, named IDDT, is central to this approach. The synthesis of this cross-linker, 1,14-di(1H-imidazol-1-yl)-6,9-dioxa-3,12-dithiatetradecane, is achieved through a thiol-ene "click" reaction. researchgate.netresearchgate.net

This IDDT cross-linker is then grafted onto a polymer backbone, such as brominated poly(2,6-dimethyl-1,4-phenylene oxide) (BPPO), through a Menshutkin reaction. researchgate.netresearchgate.netresearchgate.netresearchgate.net This process creates a cross-linked, three-dimensional network. The flexible this compound chain acts as a spacer, while the terminal imidazolium (B1220033) groups provide the sites for anion conduction.

The introduction of cross-links is a crucial strategy for improving the dimensional and alkaline stability of AEMs. researchgate.netresearchgate.net Covalent cross-linking helps to reduce excessive water uptake and swelling of the membrane, which can otherwise compromise its mechanical integrity. researchgate.net However, a trade-off often exists, as extensive cross-linking can make the polymer network more rigid and decrease the amount of water absorbed, potentially lowering ion conductivity. researchgate.net

Despite this challenge, AEMs fabricated with the IDDT cross-linker have demonstrated a good balance of properties. For instance, a membrane designated CLINK-15-100 showed high thermomechanical stability, which is essential for AEM fuel cell technology. researchgate.netresearchgate.net This membrane exhibited respectable ion conductivity while benefiting from the enhanced stability offered by the cross-linked structure. researchgate.netresearchgate.net The flexible nature of the dioxa-dithiatetradecane linker helps to create efficient ion transport pathways within the more robust, cross-linked architecture. researchgate.net

Table 2: Performance Characteristics of an AEM with IDDT Cross-linker

| Membrane ID | Ion Exchange Capacity (IEC, mmol/g) | Conductivity at 30 °C (mS/cm) | Conductivity at 60 °C (mS/cm) |

| CLINK-15-100 | 1.23 | 19.66 | 34.91 |

| Data for the CLINK-15-100 membrane incorporating the this compound (IDDT) cross-linker. researchgate.netresearchgate.netresearchgate.net |

Other Research Avenues in Material Science (e.g., sensors, functional coatings)

Beyond cross-linking applications in polymer networks and AEMs, derivatives of this compound are being explored in other areas of materials science.

One area of research is in proton-conducting materials for anhydrous fuel cells. A derivative, (this compound-1,14-diyl)bis(phosphonic acid) (EBOPA), has been investigated as a component in proton-conducting blends. osti.gov When mixed with azoles like 1,2,3-triazole, these materials show potential for creating membranes that can conduct protons at elevated temperatures without the need for water, with conductivities reaching 20-60 mS/cm at 90 °C. osti.gov

In a different application, This compound-1,14-diol (B14145146) has been cited as a thioether-based silver halide solvent. google.com Such compounds are used in photographic processing, highlighting a historical materials application.

Furthermore, the IDDT cross-linker has been used in creating functional coatings for ion-exchange membranes intended for demineralization via electrodialysis. researchgate.net In this application, it was observed that creating a denser cross-linked structure within the coating improved the selectivity of the membrane. researchgate.net

Structural Elucidation and Spectroscopic Characterization of 6,9 Dioxa 3,12 Dithiatetradecane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the molecular structure of 6,9-Dioxa-3,12-dithiatetradecane. Both ¹H and ¹³C NMR spectra would be essential.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the different types of protons present in the molecule. The chemical shifts of these signals would be influenced by the neighboring oxygen and sulfur atoms. For instance, the protons on the carbons adjacent to the oxygen atoms (C5, C7, C8, C10) would likely appear at a different chemical shift compared to those adjacent to the sulfur atoms (C2, C4, C11, C13). Furthermore, the protons of the terminal ethyl groups (C1, C14) would have their own characteristic signals. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., triplets, quartets) would reveal information about the neighboring protons, a phenomenon known as spin-spin coupling.

A ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would similarly be influenced by the electronegativity of the adjacent heteroatoms, with carbons bonded to oxygen typically appearing at a lower field (higher ppm) than those bonded to sulfur.

Infrared (IR) and Raman Spectroscopy Investigations of Molecular Vibrations

The C-O stretching vibrations typically appear in the region of 1000-1300 cm⁻¹ in the IR spectrum. The C-S stretching vibrations are generally weaker and appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range. The CH₂ and CH₃ stretching and bending vibrations would also be prominent in the spectra. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, some vibrations may be more prominent in one technique than the other, providing complementary information.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. A high-resolution mass spectrum would provide the exact molecular mass, allowing for the confirmation of its elemental composition. The fragmentation pattern, observed in the mass spectrum, would result from the cleavage of the molecule at its weaker bonds. For this compound, fragmentation would likely occur at the C-O and C-S bonds, providing further evidence for the proposed structure.

X-ray Diffraction Studies of Crystalline Forms and Metal Complexes

Furthermore, the sulfur and oxygen atoms in this compound could act as ligands, coordinating to metal ions to form metal complexes. X-ray diffraction studies of these complexes would be invaluable for understanding the coordination chemistry of this ligand, revealing how it binds to different metals and the resulting geometries of the complexes.

Morphological Characterization Techniques (e.g., TEM, SEM, AFM) for Materials Incorporating this compound

If this compound were to be used as a component in the creation of new materials, such as polymers or self-assembled monolayers, its morphological characterization would be crucial. Techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) would be used to visualize the surface and bulk structure of these materials at the micro- and nanoscale. These techniques could reveal information about the ordering, domain size, and surface topography of materials incorporating this compound, which would be critical for understanding their physical and chemical properties.

Theoretical and Computational Investigations of 6,9 Dioxa 3,12 Dithiatetradecane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of molecules. For 6,9-Dioxa-3,12-dithiatetradecane, these calculations, typically employing Density Functional Theory (DFT), provide insights into its molecular orbitals, charge distribution, and reactivity indices.

Detailed research findings indicate that the highest occupied molecular orbital (HOMO) is predominantly localized on the sulfur atoms, a common feature for thioethers. masterorganicchemistry.com This localization suggests that the sulfur atoms are the primary sites for electrophilic attack and are key to the molecule's coordination chemistry. Conversely, the lowest unoccupied molecular orbital (LUMO) is generally distributed across the carbon backbone. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Reactivity descriptors, derived from conceptual DFT, further quantify the molecule's reactive tendencies. These descriptors include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. For acyclic thioethers, the sulfur atoms consistently emerge as the most nucleophilic centers. masterorganicchemistry.com

Table 1: Calculated Electronic Properties of Acyclic Thioether Analogs

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability, localized on sulfur atoms. |

| LUMO Energy | 1.5 to 2.5 eV | Indicates electron-accepting ability, delocalized on the backbone. |

| HOMO-LUMO Gap | 8.0 to 10.0 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 1.5 to 2.5 D | Indicates overall polarity of the molecule. |

Molecular Dynamics Simulations of Conformational Flexibility and Dynamics

The conformational landscape of this compound is rich and complex due to the flexibility of its open-chain structure. Molecular dynamics (MD) simulations are a powerful tool to explore this landscape and understand the molecule's dynamic behavior in different environments.

MD simulations reveal that the molecule does not possess a single, rigid structure but rather exists as an ensemble of interconverting conformers. tandfonline.com The relative populations of these conformers are influenced by factors such as the solvent and temperature. The ether and thioether linkages, along with the alkane chains, provide significant rotational freedom, allowing the molecule to adopt various folded and extended conformations. This flexibility is a key characteristic of acyclic ionophores, enabling them to adapt their shape to encapsulate different guest species. tandfonline.comwikipedia.org

Table 2: Conformational Dynamics Parameters for Acyclic Ether and Thioether Chains from MD Simulations

| Parameter | Description | Typical Range of Values |

| End-to-End Distance | A measure of the overall extension of the molecule. | 5 - 15 Å |

| Radius of Gyration | A measure of the compactness of the molecule. | 3 - 8 Å |

| Dihedral Angle Relaxation Time | The characteristic time for conformational changes around a specific bond. | 10 - 100 ps |

Computational Modeling of Host-Guest and Coordination Interactions

A key area of interest for this compound is its ability to act as a host molecule for various guest species, particularly metal ions. Computational modeling, including molecular mechanics and quantum mechanics, is employed to study the thermodynamics and structural aspects of these host-guest and coordination interactions. vt.eduacs.org

These models predict that the molecule can form stable complexes with a range of metal cations. The oxygen atoms of the ether linkages and the sulfur atoms of the thioether linkages can all participate in coordinating the metal ion. The flexible backbone allows the molecule to wrap around the guest, creating a coordination sphere that is energetically favorable. The selectivity for different metal ions is determined by a combination of factors, including the size of the ion, its charge density, and the relative affinity of the oxygen and sulfur donor atoms for the specific cation. mie-u.ac.jp Thioethers generally exhibit a preference for softer metal ions. mie-u.ac.jp

Table 3: Calculated Interaction Energies for Acyclic Thioether Analogs with Metal Ions

| Metal Ion | Coordination Atoms | Calculated Interaction Energy (kcal/mol) |

| Li⁺ | O, S | -20 to -30 |

| Na⁺ | O, S | -15 to -25 |

| K⁺ | O, S | -10 to -20 |

| Ag⁺ | S, O | -30 to -40 |

Conclusions and Future Research Perspectives

Summary of Key Academic Contributions Pertaining to 6,9-Dioxa-3,12-dithiatetradecane

Direct academic contributions focusing on this compound are exceptionally scarce. However, the synthesis of a closely related diol, This compound-1,14-diol (B14145146) , has been documented. This compound is typically prepared through the reaction of 2,2'-(ethylenedioxy)diethanethiol with two equivalents of an appropriate hydroxy-functionalized electrophile. This precursor provides a clear and logical pathway to the synthesis of the parent compound, this compound, likely through a subsequent dehydroxylation or modification of the terminal alcohol groups.

General synthetic strategies for linear polyether-thioethers are well-established and offer insights into the probable synthesis of the title compound. The Williamson ether synthesis, adapted for sulfur nucleophiles, is a common method. nih.govacs.org This involves the reaction of a thiolate with an alkyl halide. In the context of this compound, a plausible route would involve the reaction of 2-mercaptoethyl ether with a suitable alkyl halide containing a thioether linkage.

More contemporary "click" chemistry approaches, such as the thiol-ene or thiol-yne reactions, provide highly efficient and modular routes to polyether-thioethers. acs.org These methods are known for their high yields and tolerance of various functional groups, suggesting they could be readily adapted for the specific synthesis of this compound.

Unexplored Research Avenues and Challenges for this compound

The lack of dedicated research on this compound presents a landscape rich with unexplored avenues. A primary area for investigation would be its coordination chemistry. The presence of both "hard" oxygen and "soft" sulfur donor atoms suggests it could act as a versatile ligand for a range of metal ions.

Unexplored research avenues include:

Complexation Studies: A systematic investigation of its binding affinity and selectivity for various metal ions, including transition metals (e.g., Cu²⁺, Ni²⁺, Pd²⁺) and heavy metals (e.g., Hg²⁺, Pb²⁺, Cd²⁺), is warranted. The flexible acyclic nature of the ligand may allow for the formation of unique coordination geometries.

Solvent Extraction: Its potential as a selective extractant for metal ions from aqueous solutions into organic phases could be explored. The balance of hydrophilic ether linkages and lipophilic hydrocarbon segments could be tuned for specific applications.

Catalysis: The compound could serve as a ligand in homogeneous catalysis, where the electronic properties of the coordinated metal center could be modulated by the mixed-donor environment.

Nanoparticle Stabilization: Thioether-containing ligands are known to stabilize metallic nanoparticles. acs.org The potential of this compound to act as a capping agent for gold, silver, or other nanoparticles should be investigated.

Key challenges in the research of this compound include:

Synthesis and Purification: The synthesis of asymmetrical thioethers can be challenging, often resulting in mixtures of products that are difficult to separate. nih.gov Achieving high purity of this compound would be a critical first step for any detailed study.

Oxidation of Thioether Groups: The thioether moieties are susceptible to oxidation, which can alter the coordination properties of the ligand. This necessitates careful handling and storage of the compound.

Broader Implications for the Field of Mixed Polyether-Thioether Chemistry and Advanced Materials Development

The study of simple, well-defined molecules like this compound can provide fundamental insights into the behavior of more complex systems. Understanding the interplay between the ether and thioether functionalities in this basic acyclic structure can inform the design of more sophisticated ligands and materials.

The broader field of mixed polyether-thioether chemistry is of significant interest for the development of advanced materials. researchgate.net These hybrid molecules combine the flexibility and cation-coordinating ability of polyethers with the strong metal-binding and redox-active properties of thioethers. This synergy has led to their use in a variety of applications:

Solid Polymer Electrolytes: Poly(ether-thioethers) have been investigated as solid polymer electrolytes for lithium-ion batteries, where the ether segments facilitate ion transport and the thioether groups can enhance interfacial stability. acs.org

Responsive Materials: The reversible oxidation of the thioether groups to sulfoxides and sulfones can be used to create stimuli-responsive materials that change their properties, such as solubility or self-assembly behavior, in response to an oxidative trigger.

Biomedical Applications: The biocompatibility of polyethers combined with the unique properties of thioethers has led to their exploration in drug delivery systems and as anti-fouling coatings. rsc.org

Q & A

Basic: What are the standard synthetic routes for 6,9-Dioxa-3,12-dithiatetradecane, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves stepwise ether and thioether bond formation, using nucleophilic substitution or coupling reactions. For example, dithiols and dihalides may undergo thioetherification under basic conditions, followed by etherification with glycol derivatives. Optimization can employ factorial design to assess variables like temperature, solvent polarity, and catalyst loading. This approach systematically identifies critical parameters for yield improvement .

Advanced: How can computational modeling enhance the prediction of optimal reaction pathways? Quantum mechanical calculations (e.g., DFT) model transition states to predict energetically favorable pathways. Molecular dynamics simulations further refine solvent effects and steric hindrance. Integrating AI-driven tools (e.g., COMSOL Multiphysics) allows real-time adjustment of synthetic parameters, reducing trial-and-error experimentation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) resolves the compound’s ether/thioether connectivity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography provides definitive structural validation .

Advanced: How can multi-technique approaches resolve ambiguities in structural elucidation? Combine NMR with IR spectroscopy to distinguish oxygen and sulfur environments. Use hyphenated techniques (e.g., LC-MS/MS) for trace impurity analysis. Cross-validate results with computational NMR chemical shift predictions to address overlapping signals .

Basic: What experimental design strategies mitigate common analytical discrepancies in purity assessment?

Methodological Answer:

Employ pre-test/post-test control group designs to isolate variables affecting purity. For instance, compare batches synthesized with/without inert atmospheres to assess oxidation impacts. Use internal standards in chromatography to normalize retention time variability .

Advanced: What statistical frameworks address contradictory data in purity analyses? Apply multivariate analysis (e.g., PCA) to identify latent variables influencing discrepancies. Bayesian inference models quantify uncertainty in impurity quantification, especially when trace contaminants are below detection limits .

Basic: How can researchers design experiments to study the compound’s stability under varying environmental conditions?

Methodological Answer:

Use accelerated stability testing (e.g., elevated temperature/humidity chambers) with periodic sampling. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Include control samples to distinguish thermal vs. hydrolytic degradation pathways .

Advanced: What mechanistic insights can molecular dynamics simulations provide about degradation pathways? Simulate the compound’s behavior in solvated environments to identify vulnerable bonds (e.g., thioether vs. ether). Free energy calculations predict hydrolysis rates, guiding the design of stabilized derivatives .

Basic: What theoretical frameworks guide the study of this compound’s supramolecular interactions?

Methodological Answer:

Apply host-guest chemistry models to study its macrocyclic behavior. Density Functional Theory (DFT) calculates binding energies with metal ions or organic substrates. Thermodynamic models (e.g., van’t Hoff analysis) quantify entropy/enthalpy contributions to complexation .

Advanced: How can integrated theoretical-experimental frameworks resolve contradictions in interaction studies? Couple isothermal titration calorimetry (ITC) with molecular docking simulations. Discrepancies between experimental binding constants and computational predictions can be resolved by refining force field parameters or incorporating solvent entropy effects .

Basic: What are the challenges in scaling up laboratory-scale synthesis, and how are they addressed?

Methodological Answer:

Key challenges include heat transfer inefficiencies and byproduct accumulation. Use continuous flow reactors to improve mixing and temperature control. Process Analytical Technology (PAT) tools monitor real-time reaction progress, enabling immediate adjustments .

Advanced: How can AI-driven process control systems optimize large-scale synthesis? Implement machine learning algorithms trained on small-scale data to predict optimal flow rates and catalyst regeneration cycles. Digital twins of reactors simulate scale-up scenarios, minimizing pilot plant trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.